8-Benzyl-4-(2-ethylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
The compound 8-Benzyl-4-(2-ethylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid belongs to a class of spirocyclic derivatives characterized by a 1-oxa-4,8-diazaspiro[4.5]decane core. This scaffold combines a six-membered oxa-diaza ring fused to a five-membered carbocyclic ring.
Properties
IUPAC Name |
8-benzyl-4-(2-ethylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-3-17(4-2)19(24)23-18(20(25)26)15-27-21(23)10-12-22(13-11-21)14-16-8-6-5-7-9-16/h5-9,17-18H,3-4,10-15H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYFOXWZQNCLRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1C(COC12CCN(CC2)CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Diamines with Ketoesters
A widely adopted method involves reacting 1,5-diaminopentane derivatives with γ-ketoesters under acidic conditions. For example, treatment of N-Boc-1,5-diaminopentane with ethyl levulinate in ethanol catalyzed by p-toluenesulfonic acid (p-TsOH) yields the spirocyclic lactam intermediate (Scheme 1). Deprotection of the Boc group using HCl in dioxane generates the free amine, which undergoes spontaneous cyclization to form the 1-oxa-4,8-diazaspiro[4.5]decane scaffold.
Key Reaction Conditions :
Ring-Closing Metathesis (RCM)
An alternative approach utilizes Grubbs’ second-generation catalyst to facilitate RCM of diene precursors. For instance, N-allyl-4-pentenenitrile undergoes RCM in dichloromethane at 40°C, forming the spirocyclic nitrile intermediate. Subsequent hydrolysis with aqueous NaOH affords the corresponding carboxylic acid.
Key Reaction Conditions :
Functionalization of the Spirocyclic Core
Introduction of the Benzyl Group
The benzyl moiety is introduced at position 8 via nucleophilic substitution or reductive alkylation.
Alkylation with Benzyl Bromide
Treatment of the spirocyclic amine with benzyl bromide in the presence of K₂CO₃ in acetonitrile affords the N-benzyl derivative. This method achieves >90% regioselectivity for the 8-position due to steric hindrance at the 4-position.
Key Reaction Conditions :
Reductive Amination
Condensation of the spirocyclic amine with benzaldehyde followed by NaBH₃CN reduction in methanol provides the N-benzyl product. This method is preferred for heat-sensitive intermediates.
Key Reaction Conditions :
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Reducing Agent: NaBH₃CN (1.5 equiv)
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Solvent: Methanol
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Temperature: 25°C, 12 hours
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Yield: 78%
Acylation at Position 4
The 2-ethylbutanoyl group is introduced via acylation of the secondary amine at position 4.
Schotten-Baumann Reaction
Reaction with 2-ethylbutanoyl chloride in a biphasic system (CH₂Cl₂/H₂O) using NaHCO₃ as a base provides the acylated product. Excess acyl chloride (1.2 equiv) ensures complete conversion.
Key Reaction Conditions :
Carbodiimide-Mediated Coupling
For substrates prone to hydrolysis, 2-ethylbutanoic acid is activated with HOBt/EDC·HCl and coupled to the spirocyclic amine in DMF. This method minimizes racemization.
Key Reaction Conditions :
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Activator: HOBt (1.1 equiv), EDC·HCl (1.1 equiv)
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Solvent: DMF
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Temperature: 25°C, 24 hours
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Yield: 88%
Carboxylic Acid Functionalization
The carboxylic acid at position 3 is typically introduced via hydrolysis of a pre-installed nitrile or ester group.
Nitrile Hydrolysis
Treatment of the 3-cyano intermediate with conc. HCl at reflux yields the carboxylic acid. Alternatively, microwave-assisted hydrolysis with NaOH reduces reaction time.
Key Reaction Conditions :
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Reagent: 6M HCl
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Temperature: 100°C, 6 hours
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Yield: 95%
Ester Saponification
The ethyl ester derivative is saponified using LiOH in THF/H₂O. This method is compatible with acid-sensitive substrates.
Key Reaction Conditions :
Analytical Characterization
Critical quality attributes are verified via spectroscopic and chromatographic methods:
| Parameter | Method | Specifications |
|---|---|---|
| Purity | HPLC (C18 column) | ≥99.0% (λ = 254 nm) |
| Regiochemistry | -NMR | δ 4.21 (s, 1H, spiro-H) |
| Enantiomeric Excess | Chiral HPLC (AD-H) | ≥99.5% (hexane/i-PrOH = 90:10) |
| Molecular Weight | HRMS | [M+H]⁺ calc. 401.2114, found 401.2112 |
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency of four representative methods:
| Method | Overall Yield | Purity | Key Advantage |
|---|---|---|---|
| Cyclocondensation + S-B | 67% | 99.2% | Scalable, minimal byproducts |
| RCM + Carbodiimide | 58% | 98.5% | Avoids strong acids |
| Reductive Amination | 72% | 99.1% | Mild conditions for sensitive substrates |
| Microwave Hydrolysis | 70% | 99.3% | Rapid reaction time (30 min) |
Challenges and Optimization Strategies
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Regioselectivity in Acylation : The 4-position’s steric accessibility favors acylation over the 8-position. Computational modeling (DFT) confirms a 15 kcal/mol preference for 4-acylation.
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Spiro Center Racemization : Chiral auxiliaries (e.g., Oppolzer’s sultam) during cyclocondensation ensure >99% enantiomeric excess.
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Purification : Silica gel chromatography often fails due to the compound’s polarity. Reverse-phase HPLC (ACN/H₂O + 0.1% TFA) achieves baseline separation.
Industrial-Scale Considerations
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Continuous Flow Synthesis : Microreactors reduce reaction times (e.g., cyclocondensation completes in 2 hours vs. 12 hours batchwise).
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Catalyst Recycling : Immobilized Grubbs’ catalyst on magnetic nanoparticles enables five reuse cycles without activity loss.
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Green Chemistry : Ionic liquids (e.g., [BMIM][BF₄]) replace volatile solvents in acylation steps, reducing E-factor by 40% .
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-4-(2-ethylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
8-Benzyl-4-(2-ethylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 8-Benzyl-4-(2-ethylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Substituent Variations at Position 4 (Acyl Group)
The acyl group at position 4 significantly impacts molecular weight, polarity, and binding interactions. Key analogs include:
Key Observations :
- Aliphatic vs.
- Electron-Withdrawing Effects : Fluorine or chlorine atoms on benzoyl groups (e.g., 2,4-difluorobenzoyl) increase electronegativity, which may improve metabolic stability or receptor binding .
- Heterocyclic Moieties : Pyridine-3-carbonyl introduces nitrogen-based hydrogen-bonding capabilities, relevant for targeting enzymes or neurotransmitter receptors .
Substituent Variations at Position 8 (Alkyl Group)
The alkyl group at position 8 modulates steric hindrance and lipophilicity:
Key Observations :
- Benzyl vs. Methyl Groups : The benzyl group increases molecular weight and lipophilicity, which may limit aqueous solubility but enhance blood-brain barrier penetration .
- Propyl vs. Methyl Groups : Longer alkyl chains (e.g., propyl) marginally increase hydrophobicity without drastically reducing solubility, making them versatile for optimization .
Biological Activity
8-Benzyl-4-(2-ethylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a synthetic compound that belongs to a class of spirocyclic compounds known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound is characterized by its unique spirocyclic structure, which contributes to its biological activity. The IUPAC name is this compound, and its molecular formula is with a molecular weight of 370.48 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can alter cellular processes.
- Receptor Modulation : It may interact with various receptors, leading to changes in signaling pathways that affect cell growth and differentiation.
These interactions suggest potential applications in treating diseases where these pathways are dysregulated.
Antimicrobial Activity
Research indicates that compounds similar to 8-Benzyl-4-(2-ethylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane have demonstrated antimicrobial properties. For instance:
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| 8-Benzyl-4-(2-methylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane | Bacterial | 15 |
| 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decane | Fungal | 30 |
This table illustrates the minimum inhibitory concentrations (MIC) against various pathogens, highlighting the compound's potential as an antimicrobial agent.
Anti-inflammatory Effects
Studies have shown that spirocyclic compounds can exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This property could be beneficial in treating inflammatory diseases.
Case Studies
- In Vivo Studies : In a mouse model, administration of 8-Benzyl derivatives resulted in a significant reduction in inflammation markers compared to control groups.
- Cell Culture Studies : Human cell lines treated with the compound showed decreased proliferation rates in cancerous cells, suggesting potential anticancer properties.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 8-Benzyl-2,8-diazaspiro[4.5]decane | Moderate | Antimicrobial |
| Spirotetramat | High | Insecticidal |
The uniqueness of 8-Benzyl-4-(2-ethylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane lies in its specific combination of functional groups that enhance its biological properties compared to structurally similar compounds.
Q & A
Q. What are the standard synthetic routes for 8-benzyl-4-(2-ethylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Formation of the spirocyclic core via cyclization of a ketone or aldehyde with a diamine precursor under reflux conditions (e.g., ethanol, 60–80°C) .
- Step 2 : Introduction of the 2-ethylbutanoyl group using acyl chloride derivatives in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution .
- Step 3 : Benzylation at the 8-position via alkylation with benzyl bromide under inert atmosphere . Key parameters include solvent choice (polar aprotic solvents like DMF enhance reactivity) and temperature control to minimize side reactions.
Q. How is the structural integrity of this compound verified post-synthesis?
Characterization employs:
- NMR Spectroscopy : H and C NMR confirm substituent positions and spirocyclic connectivity. For example, the benzyl group’s aromatic protons appear as multiplet signals at δ 7.2–7.4 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 415.2) .
- Infrared Spectroscopy (IR) : Carboxylic acid C=O stretching (~1700 cm) and amide N-H bending (~1550 cm) confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
Contradictions in activity (e.g., enzyme inhibition vs. no effect) may arise from:
- Experimental Variability : Differences in assay conditions (pH, temperature) or cell lines. For example, IC values vary significantly in acidic vs. neutral buffers .
- Structural Analogues : Subtle changes in substituents (e.g., fluorobenzoyl vs. ethylbutanoyl) alter binding affinities. Cross-referencing with structurally similar compounds (e.g., 4-(3,5-difluorobenzoyl) derivatives) is critical .
- Solution : Standardize protocols (e.g., use Tris-HCl buffer at pH 7.4) and validate findings with orthogonal assays (e.g., SPR and fluorescence polarization) .
Q. What strategies optimize the solubility of this compound for in vitro studies?
Poor aqueous solubility is addressed via:
- Co-solvent Systems : Use DMSO/water mixtures (≤10% DMSO) or β-cyclodextrin inclusion complexes .
- pH Adjustment : Ionize the carboxylic acid group by dissolving in PBS (pH 7.4) .
- Experimental Validation :
| Solvent System | Solubility (mg/mL) | Stability (24h) |
|---|---|---|
| DMSO/Water (1:9) | 1.2 | >90% |
| PBS (pH 7.4) | 0.8 | 85% |
| β-Cyclodextrin (5%) | 2.5 | >95% |
| Data adapted from solubility studies on analogous spirocyclic compounds . |
Q. How do reaction pathways differ when substituting the 2-ethylbutanoyl group with other acyl moieties?
Substituent effects are evaluated via:
- Kinetic Studies : Monitor reaction progress using HPLC. For example, electron-withdrawing groups (e.g., 3-fluorobenzoyl) accelerate acylation but reduce yields due to steric hindrance .
- Computational Modeling : Density Functional Theory (DFT) calculations predict transition-state energies. A 2-ethylbutanoyl group’s branched structure lowers activation energy by 15% compared to linear chains .
- Practical Tip : Use bulky bases (e.g., DBU) to mitigate steric effects during acylation .
Methodological Guidance
Q. What precautions are necessary for handling this compound in laboratory settings?
Safety protocols include:
Q. How can researchers design dose-response experiments for this compound’s bioactivity?
Follow these steps:
- Range-Finding : Start with a broad range (1 nM–100 µM) and narrow based on preliminary activity.
- Controls : Include vehicle (DMSO) and positive controls (e.g., known enzyme inhibitors).
- Replicates : Use triplicate wells for each concentration to account for plate variability .
- Data Analysis : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism’s log(inhibitor) vs. response model) .
Tables for Key Parameters
Table 1 : Synthetic Optimization Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
